molecular formula C15H17NO B1432331 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1360437-30-4

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1432331
CAS RN: 1360437-30-4
M. Wt: 227.3 g/mol
InChI Key: GTKIAAMYZAZUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a chemical compound that is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indole derivatives, including this compound, are synthesized through various methods . One such method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole, which can then be further processed to yield the desired indole derivative .


Molecular Structure Analysis

The molecular structure of this compound is derived from the indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . The inherent functional groups (CO) in indole derivatives can undergo C–C and C–N coupling reactions and reductions easily .


Chemical Reactions Analysis

Indole derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Mechanism of Action

    Target of Action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology .

    Mode of Action

    The exact mode of action would depend on the specific targets of the compound. Generally, indole derivatives interact with their targets to modulate their activity, which can lead to various biological effects .

    Biochemical Pathways

    Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects would depend on the specific targets of the compound.

    Result of Action

    Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of “7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.

Advantages and Limitations for Lab Experiments

The use of 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde in laboratory experiments has several advantages. First, this compound is highly stable, making it an ideal intermediate for a variety of synthetic pathways. Additionally, this compound is relatively inexpensive and easy to obtain. Finally, this compound is known to be highly reactive, making it an ideal reagent for a variety of synthetic pathways.
The use of this compound in laboratory experiments also has several limitations. First, this compound is a highly toxic compound and must be handled with extreme caution. Additionally, this compound is known to be highly volatile and must be stored and handled in a well-ventilated area. Finally, this compound is known to be sensitive to light and air, and must be stored in an airtight container.

Future Directions

The use of 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde in laboratory experiments has numerous potential future directions. One potential direction is the development of new synthetic pathways using this compound as an intermediate. Additionally, new methods for the synthesis of this compound could be developed, such as the use of alternative oxidizing agents. Finally, new methods for the storage and handling of this compound could be developed, such as the use of sealed containers and airtight packaging.

Scientific Research Applications

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde has been used extensively in scientific research, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, this compound has been used to synthesize a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antineoplastic agents. In agrochemistry, this compound has been used to synthesize insecticides, fungicides, and herbicides. In materials science, this compound has been used to synthesize polymers, catalysts, and other specialty materials.

Biochemical Analysis

Biochemical Properties

7-Cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity . Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with different biological activities and pharmacokinetic properties. The interaction with metabolic enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization can also affect the interactions with other biomolecules and the overall biological activity of the compound.

properties

IUPAC Name

7-cyclopropyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10(2)16-8-12(9-17)14-5-3-4-13(15(14)16)11-6-7-11/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIAAMYZAZUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=CC=C2)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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